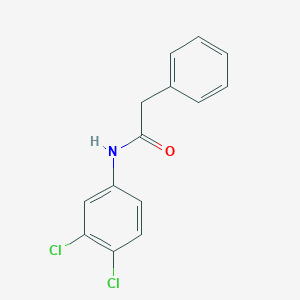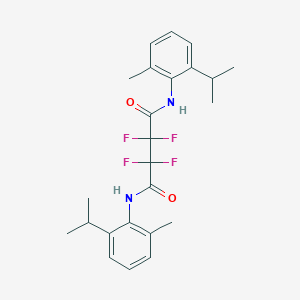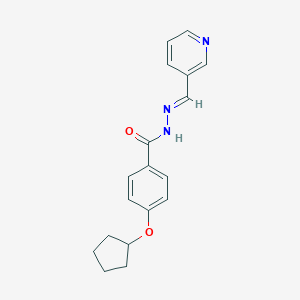
3',4'-Dichlorophenylacetanilide
Übersicht
Beschreibung
3’,4’-Dichlorophenylacetanilide is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.149 . It is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
3’,4’-Dichlorophenylacetanilide has a complex molecular structure. It contains a total of 30 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis
3’,4’-Dichlorophenylacetanilide has a molecular weight of 280.149 . More detailed physical and chemical properties are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Environmental Impacts and Remediation Strategies
- Environmental Fate and Toxicity of Chloroacetanilide Herbicides : Chloroacetanilide herbicides, including acetochlor, alachlor, and butachlor, are widely used for controlling unwanted grasses and weeds. These compounds are classified as carcinogens and their extensive use raises environmental concerns. Biological methods, particularly employing bacterial strains like Paracoccus sp., have shown promise in the degradation of these herbicides, indicating a sustainable remediation technology. The use of ozone has also been highlighted as an efficient physicochemical treatment method, although the formation of ozone-resistant by-products poses challenges for reuse (Mohanty & Jena, 2019).
Degradation Mechanisms
- Microbial Degradation of Chloroacetanilide Herbicides : Microbial degradation is a crucial process for the fate of chloroacetanilide herbicides in the environment. While mineralization of some compounds like propachlor is possible through microbial pathways, others such as metolachlor and alachlor are transformed via cometabolism. The research emphasizes the need for further studies on the biodegradation and mineralization of these herbicides to enhance environmental remediation efforts (Xu Jun, 2004).
Toxicological Aspects
- Toxicological Review of Chloroacetanilide Herbicides : A comprehensive review of the toxicological aspects of chloroacetanilide herbicides reveals their potential for causing imbalance in the environment. It discusses the necessity of understanding the fate of these compounds and critically analyzes available remediation technologies. The review suggests that future research should focus on integrated treatment technologies and the fate of degradation residues (Mohanty & Jena, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLDJAKASQLODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182133 | |
| Record name | 3',4'-Dichlorophenylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichlorophenylacetanilide | |
CAS RN |
27816-82-6 | |
| Record name | 3',4'-Dichlorophenylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27816-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-Dichlorophenylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![2,2,3,3-Tetrafluoropropyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B454604.png)
![(2E)-2-[2-(2-amino-2-oxoethoxy)benzylidene]hydrazinecarboxamide](/img/structure/B454605.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)

![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)


![N'-{3-nitrobenzylidene}-4-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454620.png)
![4-(cyclopentyloxy)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454624.png)
![N'-[1-(2-furyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454627.png)
![4-(cyclopentyloxy)-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B454628.png)